molecular formula C13H19NO2 B184421 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide CAS No. 791840-84-1

2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide

Cat. No. B184421
CAS RN: 791840-84-1
M. Wt: 221.29 g/mol
InChI Key: ZIZZZPDVHVOQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide, also known as etofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a white crystalline powder with a molecular weight of 277.36 g/mol and a chemical formula of C16H21NO3.

Mechanism of Action

Etofenamate works by inhibiting the production of prostaglandins and the activity of COX. Prostaglandins are lipid molecules that are involved in the inflammatory response. They are produced by the body in response to injury or infection and cause pain, swelling, and redness. COX is an enzyme that is involved in the production of prostaglandins. By inhibiting the activity of COX, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide reduces the production of prostaglandins and, therefore, reduces inflammation and pain.
Biochemical and Physiological Effects:
Etofenamate has been shown to have anti-inflammatory, analgesic, and local anesthetic effects. It has been used to treat a variety of conditions, including arthritis, sprains, strains, and menstrual cramps. Etofenamate is generally well-tolerated, with few side effects reported. However, like all NSAIDs, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide can cause gastrointestinal side effects, such as stomach pain, nausea, and diarrhea.

Advantages and Limitations for Lab Experiments

Etofenamate is a useful tool for studying the inflammatory response and the role of prostaglandins in this process. It has been used in a variety of in vitro and in vivo experiments to investigate the mechanisms of inflammation and pain. However, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide is not suitable for all experiments, as it may interfere with other pathways or have off-target effects. Researchers should carefully consider the advantages and limitations of using 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide in their experiments.

Future Directions

There are several future directions for research on 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce side effects. Another area of interest is the investigation of 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide's effects on other pathways and biological processes. For example, recent studies have suggested that 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide may have anti-cancer properties and could be useful in the treatment of certain types of cancer. Overall, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide remains an important tool for investigating the mechanisms of inflammation and pain, and its potential therapeutic applications warrant further investigation.
Conclusion:
Etofenamate is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins and the activity of COX, and has been used to treat a variety of conditions, including arthritis, sprains, strains, and menstrual cramps. Etofenamate is generally well-tolerated, with few side effects reported. However, like all NSAIDs, it can cause gastrointestinal side effects. Etofenamate is a useful tool for studying the inflammatory response and the role of prostaglandins in this process, and its potential therapeutic applications warrant further investigation.

Synthesis Methods

Etofenamate can be synthesized by reacting ethyl 2-bromobutyrate with 2-amino-5-methylphenol in the presence of sodium hydroxide. The resulting product is then acetylated with acetic anhydride to form 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide. This synthesis method was first described in a patent filed by Merck & Co. in 1970.

Scientific Research Applications

Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Etofenamate has also been found to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Additionally, 2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide has been shown to have a local anesthetic effect, which may contribute to its analgesic properties.

properties

CAS RN

791840-84-1

Product Name

2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-ethyl-N-(2-hydroxy-5-methylphenyl)butanamide

InChI

InChI=1S/C13H19NO2/c1-4-10(5-2)13(16)14-11-8-9(3)6-7-12(11)15/h6-8,10,15H,4-5H2,1-3H3,(H,14,16)

InChI Key

ZIZZZPDVHVOQRP-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C)O

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC(=C1)C)O

Origin of Product

United States

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